molecular formula C11H11BrN2O B8330494 6-Bromo-2-ethyl-3-methyl-3H-quinazolin-4-one

6-Bromo-2-ethyl-3-methyl-3H-quinazolin-4-one

Cat. No. B8330494
M. Wt: 267.12 g/mol
InChI Key: QXRBMEYSUPTARK-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

To a stirred solution of 2-amino-5-bromo-benzoic acid (10.00 g, 46.38 mmol) in methanol (25 mL) was added methylamine (100 ml of 2 M solution in methanol), p-toluenesulfonic acid monohydrate (8.82 g, 46.38 mmol), and triethyl orthopropionate (40.87 g, 231.9 mmol). The reaction was refluxed for 18 hours, at which time it was allowed to cool to room temperature. The solution was concentrated under reduced pressure. The residue was partitioned between sodium carbonate aqueous (50 ml) and dichloromethane (50 ml). The organic layer was then washed with saturated brine (2×30 ml). The combined organic phase was dried over magnesium sulfate and filtered. The solvent was removed under vacuum. The resulting residue was purified by silica gel chromatography with 100% dichloromethane. The product was collected and was dried under reduced pressure to give 6-Bromo-2-ethyl-3-methyl-3H-quinazolin-4-one (Yield 4.92 g, 39.9%). 1H NMR (400 MHz, CDCl3): □ 1.42 (t, 3H, J=7.33 Hz), 2.86 (dd, 2H, J=14.65, 7.58 Hz), 7.45 (d, 1H, J=8.5 Hz), 7.80 (dd, 1H, J=8.50, 2.02 Hz), 8.40 (d, 1H, J=2.05 Hz). MS m/z calc. 266.01, found (ESI); 267.0 (M+1)+. Retention time 2.44 minutes.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.82 g
Type
reactant
Reaction Step One
Quantity
40.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:12][NH2:13].O.[C:15]1([CH3:25])C=CC(S(O)(=O)=O)=C[CH:16]=1.C(OCC)(OCC)(OCC)CC>CO>[Br:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[N:1]=[C:16]([CH2:15][CH3:25])[N:13]([CH3:12])[C:4]2=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Br
Name
Quantity
100 mL
Type
reactant
Smiles
CN
Name
Quantity
8.82 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
40.87 g
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 18 hours, at which time it
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between sodium carbonate aqueous (50 ml) and dichloromethane (50 ml)
WASH
Type
WASH
Details
The organic layer was then washed with saturated brine (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography with 100% dichloromethane
CUSTOM
Type
CUSTOM
Details
The product was collected
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(N(C(=NC2=CC1)CC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.92 g
YIELD: PERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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